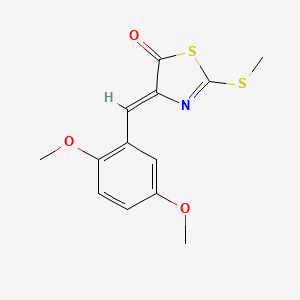![molecular formula C16H16N2O2 B5861728 N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, commonly known as "NDMA," is a chemical compound that has been widely used in scientific research. NDMA is a benzamide derivative and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mécanisme D'action
NDMA inhibits N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide by binding to the catalytic domain of the enzyme and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of unrepaired DNA damage, which can result in cell death. NDMA has been shown to be a potent inhibitor of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
NDMA has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting the repair of DNA damage. NDMA has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NDMA is its potency as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, which makes it a useful tool for studying the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in DNA repair and cancer treatment. NDMA is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, NDMA has limitations in terms of its specificity as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor, as it has been shown to inhibit other enzymes such as tankyrase and PARG.
Orientations Futures
There are several future directions for research on NDMA. One area of interest is the development of more specific N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitors that can target individual N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide isoforms. Another area of interest is the study of the role of N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in other diseases such as cardiovascular disease and diabetes. Finally, the development of NDMA analogs with improved potency and specificity could lead to the development of new cancer therapies.
Méthodes De Synthèse
NDMA can be synthesized by reacting 4-aminobenzamide with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields NDMA as a white solid that can be purified by recrystallization. The purity of NDMA can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
NDMA has been widely used in scientific research as a N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide inhibitor. N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. NDMA has also been used in the study of other diseases such as neurodegenerative disorders and inflammation.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-8-14(11(2)9-10)16(20)18-13-6-4-12(5-7-13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAXHDQWVRLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

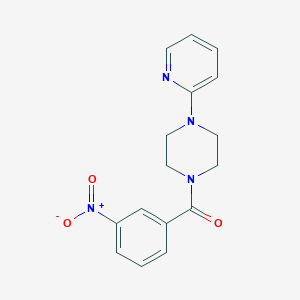
![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
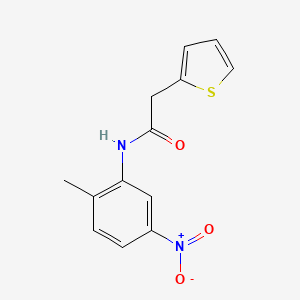
![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
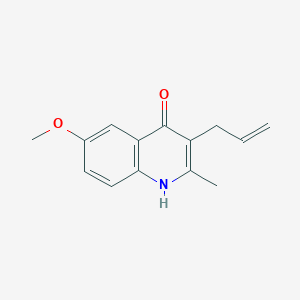
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
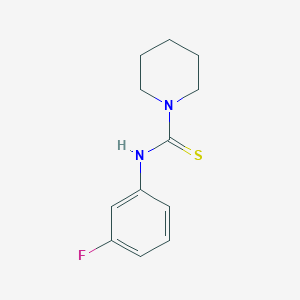
![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)
